molecular formula C9H15N5O B2890739 N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide CAS No. 1427741-05-6

N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide

Cat. No. B2890739
CAS RN: 1427741-05-6
M. Wt: 209.253
InChI Key: XWDWTKGHVFTSMQ-UHFFFAOYSA-N
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Description

“N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” is a chemical compound that belongs to the class of triazole derivatives . Triazole derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are often studied for their neuroprotective and anti-inflammatory activity .


Synthesis Analysis

The synthesis of triazole derivatives involves a series of chemical reactions. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” can be determined using spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are complex and involve multiple steps . The reactions often involve the use of various chemotherapeutic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” can be determined using various techniques. For example, the compound’s thermal stability, density, and oxygen balance can be determined .

Scientific Research Applications

Synthesis and Structural Modifications

The chemical synthesis of compounds related to N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide and their structural modifications have been a subject of interest in medicinal chemistry. For instance, the study by Albert and Trotter (1979) discussed the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the versatility of triazole and azetidine derivatives in generating potentially bioactive compounds Albert & Trotter, 1979.

Pharmaceutical Importance

Several studies have highlighted the pharmaceutical significance of azetidinone derivatives, including their potential antibacterial, antifungal, and antitubercular activities. Samadhiya, Sharma, and Srivastava (2013) synthesized a series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds and evaluated their antibacterial, antifungal, and antitubercular effects, demonstrating the medicinal importance of azetidinone derivatives Samadhiya, Sharma, & Srivastava, 2013.

Mechanism of Action

The mechanism of action of triazole derivatives is often through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for the study of “N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide” and similar compounds include further exploration of their neuroprotective and anti-inflammatory properties . There is also interest in the development of more effective and potent anticancer agents .

properties

IUPAC Name

N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-2-13-7-11-12-8(13)6-10-9(15)14-4-3-5-14/h7H,2-6H2,1H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDWTKGHVFTSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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